
2-羟基亚胺-3-戊酮
描述
2-Hydroxyimino-3-pentanone is a chemical compound that is part of the α-hydroxyketone family. These compounds are often formed as oxidation products of ketones and have been studied for their various chemical properties and reactions. The oxidation of 3-pentanone and 2-pentanone by thallic sulphate in dilute sulphuric acid results in α-hydroxyketones as the main products, which suggests that compounds like 2-hydroxyimino-3-pentanone could be synthesized under similar conditions .
Synthesis Analysis
The synthesis of related hydroxyimino ketones can be achieved through various methods. For instance, the synthesis of 3,5-dichloro-2-pentanone was accomplished using α-acetyl-α-chloride-γ-butyrolactone and triphosgene, indicating that halogenated pentanones can be synthesized from lactones and halogenating agents . Another study synthesized 4-p-methoxy-phenylimino-3-hydroxyimino-2-pentanone, which, while not the same, is structurally related and suggests that the synthesis of hydroxyimino ketones can be achieved through the manipulation of imine and oxime functional groups . Additionally, the synthesis of 2,3-pentanedione from 2-pentanone using a nitration method indicates that the transformation of pentanone derivatives can be achieved through nitrosation and subsequent hydrolysis .
Molecular Structure Analysis
The molecular structure of hydroxyimino ketones can be complex, with the possibility of different isomers. For example, 4-p-methoxy-phenylimino-3-hydroxyimino-2-pentanone was found to crystallize in the orthorhombic space group and was determined to have the oxime tautomer present in the solid state, with the EZ geometrical isomer being the main species in solution . This suggests that 2-hydroxyimino-3-pentanone could also exhibit tautomerism and geometrical isomerism.
Chemical Reactions Analysis
The reactivity of hydroxyimino ketones with various reagents can lead to a wide range of products. For instance, 3-(hydroxyimino)pentane-2,4-dione reacts with organophosphorus reagents to yield olefinic and cyclic products, phosphonate adducts, and other derivatives, indicating that hydroxyimino ketones can participate in diverse chemical reactions . The atmospheric reaction of Cl with 4-hydroxy-2-pentanone was studied theoretically, and the kinetics of the reaction were investigated, which could provide insights into the reactivity of similar hydroxyimino ketones in the atmosphere .
Physical and Chemical Properties Analysis
The physical and chemical properties of α-hydroxyketones can be determined using various analytical techniques. Nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and gas-liquid chromatography (GLC) were used to identify and determine the contents of α-hydroxyketones in a reaction mixture, which could be applied to study the properties of 2-hydroxyimino-3-pentanone . The rate constants for reactions with radicals, such as the reaction of OH radicals with 5-hydroxy-2-pentanone, can be measured to understand the reactivity of these compounds under atmospheric conditions .
科学研究应用
吲哚衍生物的制备
2-羟基亚胺-3-戊酮: 被用作合成吲哚衍生物的中间体 . 这些衍生物因其生物活性及其潜在的治疗应用而在药物研究中具有重要意义。
结构研究和晶体学
该化合物已通过元素分析、红外光谱、核磁共振光谱和质谱进行了表征。 其结构已通过单晶X射线衍射确定,这有助于理解分子几何形状和电子结构 .
分析校准的参考材料
它作为合成化学中高度准确和可靠的数据分析的认证参考材料。 这对确保分析方法的精确度和结果的验证至关重要 .
配位化学研究
该化合物的衍生物已用于配位化学中,以研究金属配合物的结合和结构性质,这对开发新型材料和催化剂至关重要 .
有机合成
作为有机合成中的构建模块,2-羟基亚胺-3-戊酮参与各种化学反应以创建复杂的分子,这有助于合成方法的进步 .
药物化学
在药物化学中,该化合物的衍生物被探索其药理特性,包括其在药物设计和发现过程中的应用 .
光谱分析
作用机制
Target of Action
2-Hydroxyimino-3-pentanone is an intermediate in the preparation of indole derivatives . Indole derivatives are a class of compounds that have a wide range of biological activities and are often used in medicinal chemistry.
Biochemical Pathways
Indole derivatives, for which 2-hydroxyimino-3-pentanone serves as an intermediate, are known to interact with various biochemical pathways
属性
IUPAC Name |
(2E)-2-hydroxyiminopentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJBPHMCBRHVEV-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32818-79-4 | |
| Record name | Pentane-2,3-dione 2-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032818794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-2,3-dione 2-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 2-hydroxyimino-3-pentanone highlighted in these research papers?
A1: The research papers primarily discuss using 2-hydroxyimino-3-pentanone as a precursor for synthesizing diimine-dioxime ligands. These ligands, characterized by a N4 donor set, are of interest for their ability to form complexes with metal ions, particularly Cu(II). [, , ]
Q2: Can you provide an example of a diimine-dioxime ligand synthesized using 2-hydroxyimino-3-pentanone and its application?
A2: One example is the ligand 4,9-diaza-3,10-diethyl-3,9-dodecadiene-2,11-dione bisoxime (LH2). It is synthesized via Schiff base condensation of 2-hydroxyimino-3-pentanone with 1,4-diaminobutane. [, ] This ligand has shown promise in forming 99mTc-labeled complexes that exhibit significant brain uptake in rats, suggesting potential application in brain perfusion imaging agents. []
Q3: How does the choice of solvent affect the synthesis of diimine-dioxime ligands using 2-hydroxyimino-3-pentanone?
A3: Research indicates that using a protic solvent like ethanol (C2H5OH) during the Schiff base condensation reaction leads to a significantly higher yield of the desired diimine-dioxime ligand compared to an aprotic solvent like benzene. [, ] For instance, the synthesis of LH2 showed a yield of 78% in ethanol compared to only 30% in benzene. []
Q4: How are the synthesized Cu(II) complexes characterized in the research?
A4: The research employs a combination of techniques for characterization. These include elemental analysis to confirm the composition, Infrared (IR) spectroscopy to analyze functional groups and bonding, and cyclic voltammetry to study the electrochemical behavior of the complexes. [, ] Single-crystal X-ray diffraction analysis is also utilized to determine the three-dimensional structure of the complexes, providing insights into the coordination geometry and interactions within the molecule. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



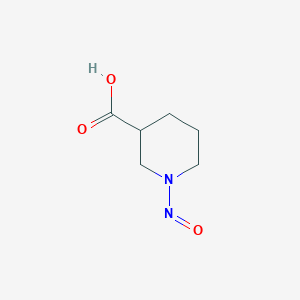
![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)
![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)
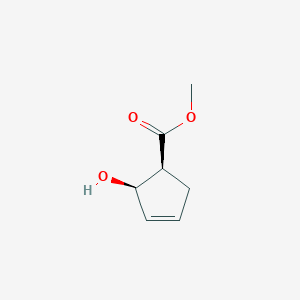
![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)
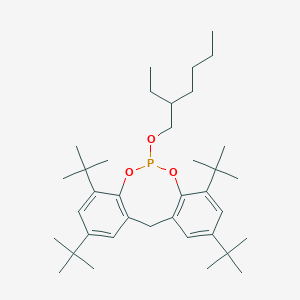
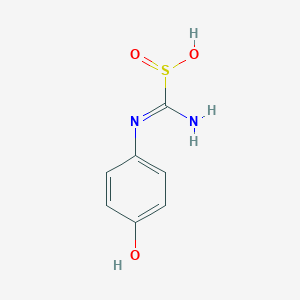

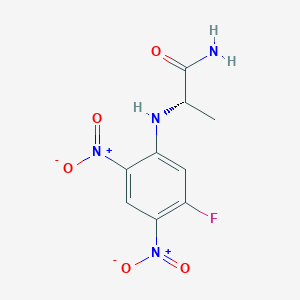
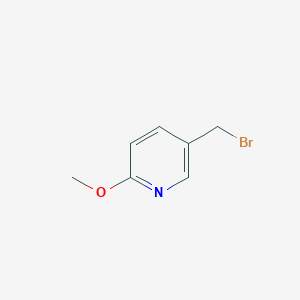
![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)
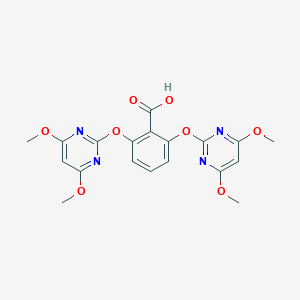
![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)
